Phosphonic acid, (cyanofluoromethyl)-, diethyl ester

Description

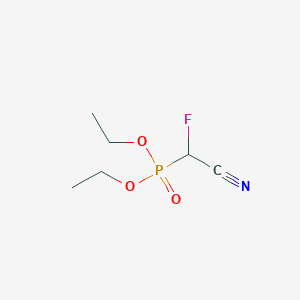

Phosphonic acid, (cyanofluoromethyl)-, diethyl ester (CAS name) is an organophosphorus compound characterized by a cyanofluoromethyl (-CF₂CN) group attached to a phosphonic acid core, esterified with diethyl groups. The cyanofluoromethyl group combines electron-withdrawing effects (from both -CN and -F), influencing reactivity, acidity, and stability .

Properties

CAS No. |

109626-99-5 |

|---|---|

Molecular Formula |

C6H11FNO3P |

Molecular Weight |

195.13 g/mol |

IUPAC Name |

2-diethoxyphosphoryl-2-fluoroacetonitrile |

InChI |

InChI=1S/C6H11FNO3P/c1-3-10-12(9,11-4-2)6(7)5-8/h6H,3-4H2,1-2H3 |

InChI Key |

BWVJFTHLIWDKCW-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(C#N)F)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphonic acid, (cyanofluoromethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with cyanofluoromethyl halides under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with cyanofluoromethyl iodide to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis techniques to enhance reaction rates and yields. The use of bromotrimethylsilane (BTMS) in combination with microwave irradiation has been shown to significantly accelerate the dealkylation process, resulting in high yields of the desired phosphonic acid ester .

Chemical Reactions Analysis

Types of Reactions: Phosphonic acid, (cyanofluoromethyl)-, diethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the cyanofluoromethyl group to other functional groups.

Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.

Major Products Formed:

Oxidation: Phosphonic acid derivatives with varying degrees of oxidation.

Reduction: Reduced phosphonic acid esters with modified functional groups.

Substitution: Substituted phosphonic acid esters with different alkyl or aryl groups.

Scientific Research Applications

Phosphonic acid, (cyanofluoromethyl)-, diethyl ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.

Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of phosphonic acid, (cyanofluoromethyl)-, diethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanofluoromethyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Data Tables

Table 2: Substituent Effects on Reactivity

Biological Activity

Phosphonic acids, particularly those featuring carbon-phosphorus (C-P) bonds, have garnered significant attention due to their diverse biological activities. The compound Phosphonic acid, (cyanofluoromethyl)-, diethyl ester is a notable example within this class. This article explores its biological activity, synthesis, and applications based on recent research findings.

Overview of Phosphonic Acids

Phosphonic acids are characterized by their stability and bioactivity, which arise from their structural similarity to phosphate esters. The C-P bond in phosphonates confers resistance to hydrolysis, making them valuable in various biological contexts. They have been employed as antibiotics, herbicides, and therapeutic agents against viral infections and cancer .

Antimicrobial Properties

Research indicates that phosphonic acids exhibit significant antimicrobial properties. For instance, compounds similar to phosphonic acid, including fosfomycin, have been shown to inhibit bacterial cell wall synthesis by targeting the enzyme UDP-N-acetylglucosamine enolpyruvyltransferase (MurA) . The cyanofluoromethyl group in diethyl cyanofluoromethylphosphonate enhances its potency against various pathogens.

Insecticidal Activity

Recent studies highlight the insecticidal potential of diethyl cyanofluoromethylphosphonate. It has demonstrated effectiveness against certain insect pests, suggesting its application in agricultural pest management . The mechanism of action may involve interference with critical metabolic pathways in insects.

Neuropharmacological Effects

Phosphonic acids have also been investigated for their effects on the central nervous system. Some derivatives act as modulators of neurotransmitter receptors such as glutamate and GABA receptors. These interactions suggest potential therapeutic applications in treating neurological disorders .

The synthesis of diethyl cyanofluoromethylphosphonate typically involves the reaction of phosphonic acid derivatives with cyanofluoromethylating agents. The resulting compound retains a tetrahedral geometry that facilitates interaction with biological targets .

The biological activity of phosphonates often stems from their ability to mimic natural substrates in enzymatic reactions. For instance, they can act as competitive inhibitors for enzymes that utilize phosphate esters as substrates. This competitive inhibition can lead to significant physiological effects depending on the target enzyme involved .

Case Studies

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (cyanofluoromethyl)phosphonic acid diethyl ester, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between diethyl phosphite and cyanofluoromethyl halides under basic conditions. For example, using NaH in CH₂Cl₂ as a base (yield: ~30–50%) . Optimization requires controlled anhydrous conditions and stoichiometric ratios of reactants. IR spectroscopy (e.g., P=O stretch at 1280 cm⁻¹, C-F at 1260 cm⁻¹) confirms product formation . Lower yields (e.g., 4% in ) may arise from competing side reactions, necessitating purification via column chromatography.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Key peaks include P=O (~1280 cm⁻¹), C≡N (~2200 cm⁻¹, inferred from cyano analogs), and C-F (~1260 cm⁻¹) .

- Mass Spectrometry : Exact molecular weight (calculated: ~210.08 g/mol) can be verified using high-resolution MS .

- NMR : ¹H NMR can resolve ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for CH₂), while ³¹P NMR identifies phosphorus environments (δ ~20–30 ppm) .

Advanced Research Questions

Q. How can stereoselective synthesis of (cyanofluoromethyl)phosphonic acid derivatives be achieved?

- Methodological Answer : Enzymatic catalysis using baker’s yeast can induce enantioselectivity. For example, reduction of α-ketophosphonates with yeast yields (R)-configured alcohols (e.g., 70–90% enantiomeric excess) . Reaction conditions (pH, temperature) must be optimized to preserve enzyme activity.

Q. What factors influence the hydrolytic stability of the phosphonic ester group under varying pH conditions?

- Methodological Answer : Hydrolysis kinetics can be studied via ³¹P NMR by monitoring the disappearance of the ester peak (δ ~20 ppm) and emergence of phosphonic acid (δ ~10 ppm). Acidic conditions (pH < 3) or basic media (pH > 10) accelerate hydrolysis. Stability is enhanced by electron-withdrawing groups (e.g., -CF₂) adjacent to phosphorus .

Q. How do computational methods aid in predicting reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, the cyano group’s electron-withdrawing effect lowers the LUMO energy, enhancing reactivity toward nucleophiles . Solvent effects (e.g., dielectric constant) should be included in simulations.

Data Contradiction Analysis

Q. Why do similar synthetic procedures report significant yield variations (e.g., 4% vs. 50%)?

- Analysis : Discrepancies arise from differences in substituent electronic effects and reaction conditions. shows a 50% yield for a coumarin-derived phosphonate but only 4% for a dihydrochromenone analog, likely due to steric hindrance or competing cyclization . Reproducibility requires strict control of temperature, solvent polarity, and catalyst loading.

Experimental Design Considerations

Q. How can reaction intermediates be trapped and characterized during synthesis?

- Methodology : Quenching reactions at timed intervals with cold traps (e.g., liquid N₂) followed by LC-MS or in-situ IR can identify transient species. For example, a vinyl phosphonate intermediate (m/z ~210) might form during cyanofluoromethylation .

Safety and Handling

Q. What precautions are necessary when handling cyano- and fluoro-containing phosphonic esters?

- Guidelines : Use inert atmosphere (N₂/Ar) to prevent moisture-induced hydrolysis. PPE (gloves, goggles) is mandatory due to potential toxicity of fluorinated byproducts. Waste must be neutralized with aqueous base before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.